molecular formula C12H21NO5S B13356324 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate

3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate

Cat. No.: B13356324
M. Wt: 291.37 g/mol
InChI Key: JGHQBRNDSTVIJA-UHFFFAOYSA-N
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Description

3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxysulfonyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the methoxysulfonyl and acetate groups. Key steps may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxysulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxysulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the acetate group or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxysulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: Research is ongoing into its potential use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its interaction with molecular targets through its functional groups. The methoxysulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the acetate group can undergo hydrolysis. These interactions can affect various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
  • 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl propionate
  • 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl butyrate

Uniqueness

This compound’s versatility and reactivity make it a valuable subject of study in various fields of chemistry and related sciences.

Properties

Molecular Formula

C12H21NO5S

Molecular Weight

291.37 g/mol

IUPAC Name

[3-(methoxysulfonylmethyl)-2,2,5,5-tetramethylpyrrol-1-yl] acetate

InChI

InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-19(15,16)17-6/h7H,8H2,1-6H3

InChI Key

JGHQBRNDSTVIJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(C=C(C1(C)C)CS(=O)(=O)OC)(C)C

Origin of Product

United States

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